molecular formula C16H23NO3 B5765111 N-cycloheptyl-3,5-dimethoxybenzamide

N-cycloheptyl-3,5-dimethoxybenzamide

Cat. No. B5765111
M. Wt: 277.36 g/mol
InChI Key: PTXYKSVOXOCAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-3,5-dimethoxybenzamide, commonly referred to as CYHMB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CYHMB belongs to the class of benzamide derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of CYHMB is not fully understood, but studies suggest that it may act through various pathways, including the modulation of oxidative stress, inflammation, and apoptosis. CYHMB has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in protecting cells from oxidative stress. Additionally, CYHMB has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
CYHMB has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and apoptosis. CYHMB has also been shown to increase the levels of glutathione, an antioxidant that plays a crucial role in protecting cells from oxidative stress. Additionally, CYHMB has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α.

Advantages and Limitations for Lab Experiments

One of the advantages of CYHMB is its potential therapeutic applications in various areas of research. However, one of the limitations of CYHMB is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Additionally, the toxicity and side effects of CYHMB have not been fully studied, which may limit its clinical applications.

Future Directions

For CYHMB research include the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in various areas of research. Additionally, the development of CYHMB analogs with improved solubility and efficacy may enhance its clinical applications. Further studies are also needed to fully understand the mechanism of action and toxicity of CYHMB.

Synthesis Methods

CYHMB can be synthesized using various methods, including the reaction of 3,5-dimethoxybenzoic acid with cycloheptylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 3,5-dimethoxybenzoyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The yield of CYHMB using these methods ranges from 70-90%.

Scientific Research Applications

CYHMB has shown potential therapeutic applications in various areas of research, including neuroprotection, anticancer, and anti-inflammatory. Studies have shown that CYHMB can protect neuronal cells from oxidative stress-induced cell death and reduce inflammation in animal models of Parkinson's disease. CYHMB has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models of breast cancer.

properties

IUPAC Name

N-cycloheptyl-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-19-14-9-12(10-15(11-14)20-2)16(18)17-13-7-5-3-4-6-8-13/h9-11,13H,3-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXYKSVOXOCAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2CCCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-3,5-dimethoxybenzamide

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